![molecular formula C13H19N5O5 B14793001 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14793001.png)
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with a hydroxymethyl group and a purine base. The purine base is further modified with a 3-hydroxypropylamino group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Attachment of the Purine Base: The purine base can be attached through a glycosylation reaction, where the tetrahydrofuran ring is reacted with a purine derivative in the presence of a Lewis acid catalyst.
Modification of the Purine Base: The 3-hydroxypropylamino group can be introduced through a nucleophilic substitution reaction, where the purine base is reacted with 3-chloropropanol in the presence of a base.
Industrial Production Methods
Industrial production of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and amino groups can undergo nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols and amines.
Substitution: Formation of ethers, esters, or amides.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes, such as DNA replication and repair.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes. Additionally, it can bind to specific receptors and modulate signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base structure.
Guanosine: Another naturally occurring nucleoside with a similar purine base structure.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog with antiviral activity.
Uniqueness
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-hydroxypropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. The presence of the 3-hydroxypropylamino group and the tetrahydrofuran ring distinguishes it from other nucleoside analogs and contributes to its unique mechanism of action and applications.
Propiedades
Fórmula molecular |
C13H19N5O5 |
|---|---|
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5-[6-(3-hydroxypropylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O5/c19-3-1-2-14-11-8-12(16-5-15-11)18(6-17-8)13-10(22)9(21)7(4-20)23-13/h5-7,9-10,13,19-22H,1-4H2,(H,14,15,16) |
Clave InChI |
AFTUQDRYZGNMJC-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)
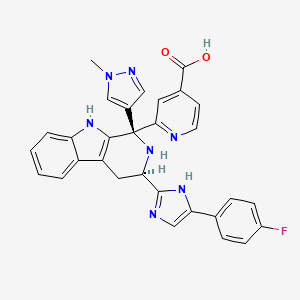
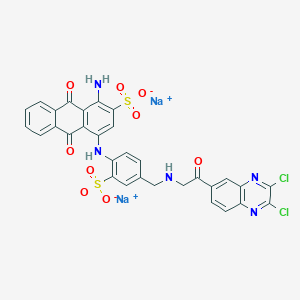
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)
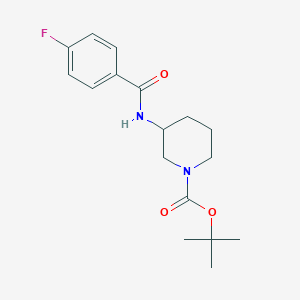
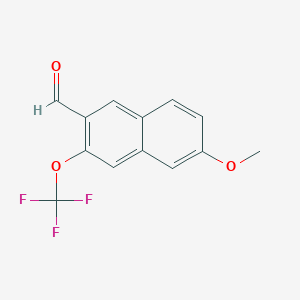
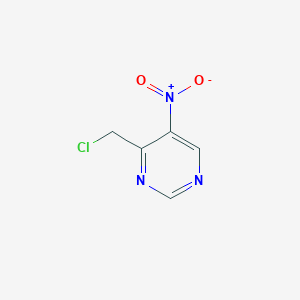
![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)
![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)

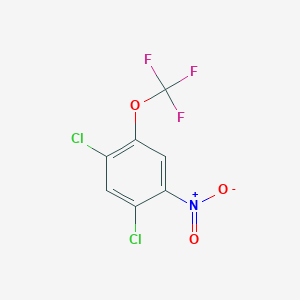
![N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)
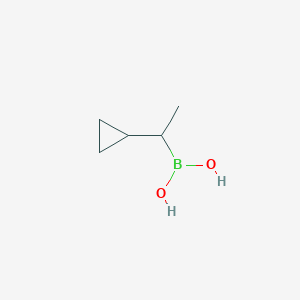
![Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14792981.png)
